![molecular formula C12H15NO4S B13854695 3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid CAS No. 847157-50-0](/img/structure/B13854695.png)
3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid is an organic compound that features a benzoic acid core substituted with a methyl(methylsulfonyl)amino group and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine to form the methyl(methylsulfonyl)amino group.
Alkylation: Finally, the prop-2-enyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The benzoic acid core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for sulfonyl group reduction.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products:
Epoxides: Formed from the oxidation of the prop-2-enyl group.
Sulfides: Resulting from the reduction of the sulfonyl group.
Halogenated Benzoic Acids: Products of substitution reactions on the benzoic acid core.
Scientific Research Applications
3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The prop-2-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 2-amino-4-(methylsulfonyl)benzoic acid
- Methyl 3-amino-5-(methylsulfonyl)benzoate
- N-(4-(methylsulfonyl)amino)phenyl)methanesulfonamide
Comparison: 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid is unique due to the presence of both the methyl(methylsulfonyl)amino group and the prop-2-enyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the prop-2-enyl group allows for additional chemical modifications and interactions that are not possible with simpler sulfonylated benzoic acids.
Properties
CAS No. |
847157-50-0 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-4-5-9-6-10(12(14)15)8-11(7-9)13(2)18(3,16)17/h4,6-8H,1,5H2,2-3H3,(H,14,15) |
InChI Key |
JRTATRDXZLKNRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC(=C1)C(=O)O)CC=C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


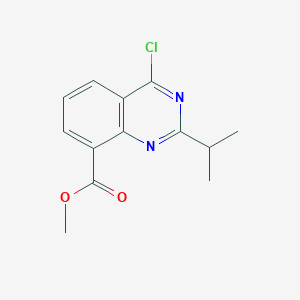
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
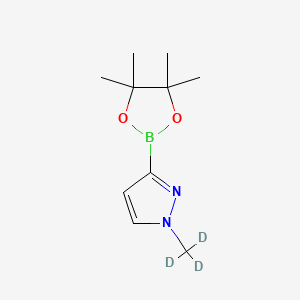
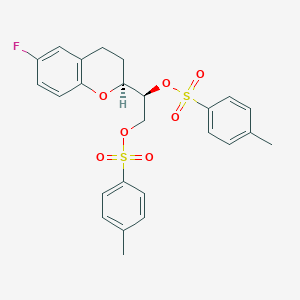
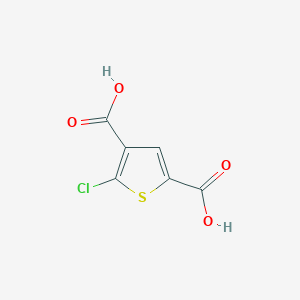
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)


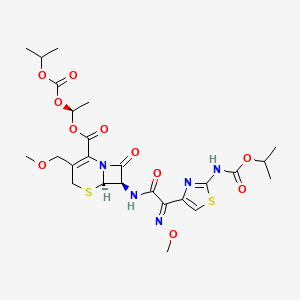
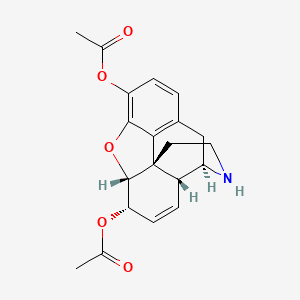
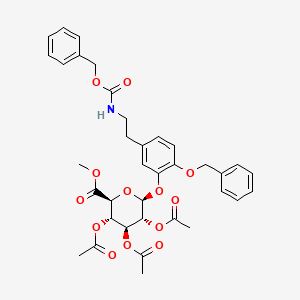
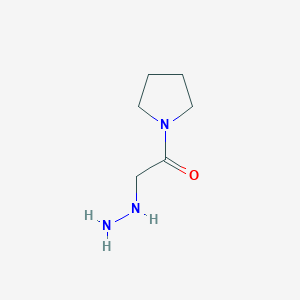
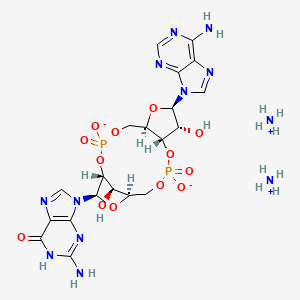
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
